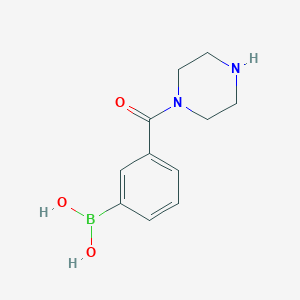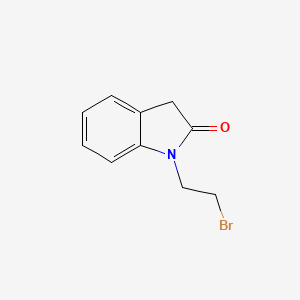![molecular formula C14H24N2O B11872971 N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide CAS No. 67626-55-5](/img/structure/B11872971.png)
N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-3-azaspiro[55]undecane-3-carboxamide is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide typically involves the construction of the spirocyclic framework followed by functionalization. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst.
Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst
Industrial Production Methods
Industrial production of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Allyl-3-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
6-Azaspiro[5.5]undecane: Used in the synthesis of polar perovskite coordination networks.
3,9-Disubstituted-spiro[5.5]undecane: Exhibits unique stereochemistry and conformational properties.
Uniqueness
N-Allyl-3-azaspiro[55]undecane-3-carboxamide is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
67626-55-5 |
|---|---|
Molekularformel |
C14H24N2O |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
N-prop-2-enyl-3-azaspiro[5.5]undecane-3-carboxamide |
InChI |
InChI=1S/C14H24N2O/c1-2-10-15-13(17)16-11-8-14(9-12-16)6-4-3-5-7-14/h2H,1,3-12H2,(H,15,17) |
InChI-Schlüssel |
QJNDOBIIBOHKMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)N1CCC2(CCCCC2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



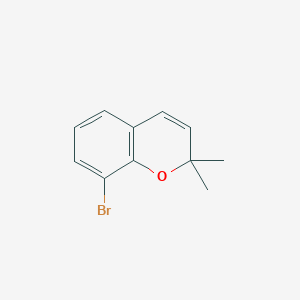




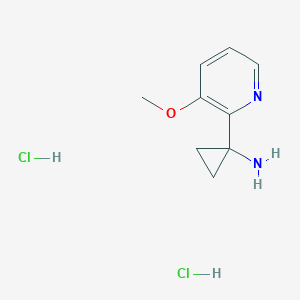
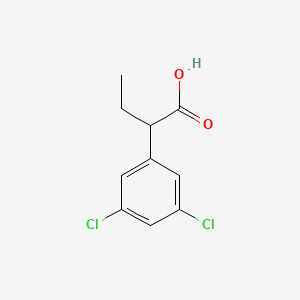

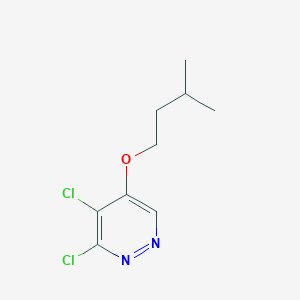

![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)
